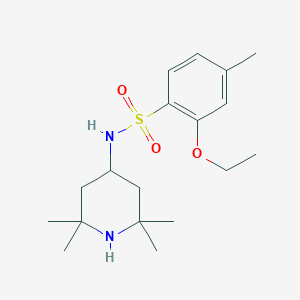

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound with the molecular formula C18H30N2O3S. It is known for its unique structure, which includes an ethoxy group, a methyl group, and a piperidinyl group attached to a benzenesulfonamide core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-ethoxy-4-methylbenzenesulfonyl chloride and 2,2,6,6-tetramethyl-4-piperidinol.

Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Reaction Process: The 2-ethoxy-4-methylbenzenesulfonyl chloride is reacted with 2,2,6,6-tetramethyl-4-piperidinol in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Análisis De Reacciones Químicas

Types of Reactions

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Pharmacological Properties

The compound is notable for its role as a pharmacological agent. It has been investigated for its potential as an inhibitor of specific biological pathways related to cancer and inflammatory diseases. For example, compounds with similar structures have demonstrated efficacy in inhibiting kinases involved in tumorigenesis, suggesting that 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide may exhibit similar properties.

2. Antitumor Activity

Research indicates that derivatives of sulfonamides can possess antitumor activity. A study highlighted the synthesis of benzamide derivatives that showed significant antitumor effects in preclinical models. The structural similarity of these compounds to this compound suggests potential efficacy in targeting cancer cells .

1. Inhibition Studies

A case study on sulfonamide derivatives demonstrated their ability to inhibit specific kinases associated with cancer progression. The study utilized various structural analogs to evaluate their effectiveness and found promising results with compounds structurally related to this compound .

2. Polymer Stability Testing

In another study focusing on polymer stability, the incorporation of piperidine derivatives into polymer matrices showed significant improvements in resistance to UV degradation and thermal aging. This application is particularly relevant for outdoor materials that require enhanced durability against environmental factors .

Mecanismo De Acción

The mechanism of action of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-ethoxy-4-methylbenzenesulfonamide: Lacks the piperidinyl group, resulting in different chemical properties and applications.

4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide: Lacks the ethoxy group, leading to variations in reactivity and biological activity.

2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide: Similar structure but with different substitution patterns, affecting its overall properties.

Uniqueness

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Actividad Biológica

2-Ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C15H24N2O3S

- Molecular Weight : 324.43 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an important regulator in insulin signaling pathways.

Inhibition of PTP1B

Research indicates that analogs of the compound demonstrate potent inhibition of PTP1B, which is crucial for managing type 2 diabetes mellitus (T2DM) and obesity:

- IC50 Value : The most active analogs exhibit IC50 values as low as 0.07 μM, indicating strong inhibitory potency against PTP1B .

- Selectivity : These compounds show significant selectivity over other phosphatases, such as T-cell PTPase (TCPTP), with a selectivity ratio of approximately 32-fold .

Table 1: Summary of Biological Activities

Case Studies

-

Type 2 Diabetes Research :

A study evaluated the effects of the compound on glucose uptake in cell lines. The results demonstrated that treatment with the compound significantly enhanced insulin-mediated glucose absorption in adipocytes, suggesting its potential as a therapeutic agent for T2DM management . -

Antimycobacterial Activity :

In vitro studies have shown that derivatives related to this compound possess promising antitubercular activity against Mycobacterium tuberculosis strains. Compounds exhibited IC90 values ranging from 0.058 to 0.22 µg/mL against M. bovis BCG and MTB H37Ra strains .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates good membrane permeability (P_app = 2.41×10−6 cm/s), which is essential for oral bioavailability . Toxicity studies reveal that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations, making it a candidate for further development.

Propiedades

IUPAC Name |

2-ethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-7-23-15-10-13(2)8-9-16(15)24(21,22)19-14-11-17(3,4)20-18(5,6)12-14/h8-10,14,19-20H,7,11-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAFDUATBZYOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.